2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile
Brand Name: Vulcanchem
CAS No.: 188477-81-8
VCID: VC5298067
InChI: InChI=1S/C12H8N4O/c1-8-16-11-3-2-10(4-12(11)17-8)15-7-9(5-13)6-14/h2-4,7,15H,1H3
SMILES: CC1=NC2=C(O1)C=C(C=C2)NC=C(C#N)C#N
Molecular Formula: C12H8N4O
Molecular Weight: 224.223

2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile

CAS No.: 188477-81-8

Cat. No.: VC5298067

Molecular Formula: C12H8N4O

Molecular Weight: 224.223

* For research use only. Not for human or veterinary use.

2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile - 188477-81-8

Specification

CAS No. 188477-81-8
Molecular Formula C12H8N4O
Molecular Weight 224.223
IUPAC Name 2-[[(2-methyl-1,3-benzoxazol-6-yl)amino]methylidene]propanedinitrile
Standard InChI InChI=1S/C12H8N4O/c1-8-16-11-3-2-10(4-12(11)17-8)15-7-9(5-13)6-14/h2-4,7,15H,1H3
Standard InChI Key WRCFHZAGPBWRQP-UHFFFAOYSA-N
SMILES CC1=NC2=C(O1)C=C(C=C2)NC=C(C#N)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Basic Properties

The compound has the molecular formula C₁₂H₈N₄O and a molecular weight of 224.22 g/mol . Key identifiers include:

  • IUPAC Name: {[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile

  • SMILES: Cc1nc2ccc(cc2o1)NC=C(C#N)C#N

  • InChIKey: WRCFHZAGPBWRQP-UHFFFAOYSA-N

Table 1: Physicochemical Properties

PropertyValueSource
Density1.4 ± 0.1 g/cm³
Boiling Point390.4 ± 42.0 °C (760 mmHg)
Vapor Pressure0.0 ± 0.9 mmHg (25°C)
Polarizability24.8 ± 0.5 ×10⁻²⁴ cm³

Structural Features

The molecule consists of:

  • A 2-methylbenzoxazole ring, where the methyl group enhances electron-donating effects.

  • An aminomethylene malononitrile side chain, introducing strong electron-withdrawing character via cyano groups .
    X-ray diffraction studies of analogous benzoxazole derivatives (e.g., ) reveal intramolecular hydrogen bonds and π-π stacking, which stabilize the crystal lattice and influence optoelectronic behavior.

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via condensation reactions between 2-methyl-1,3-benzoxazol-6-amine (CAS 5676-60-8) and malononitrile derivatives . A plausible method involves:

  • Refluxing 2-methylbenzoxazol-6-amine with malononitrile in ethanol or acetic acid.

  • Catalytic enhancement using piperidine or amberlyst-15 to accelerate imine formation .

Table 2: Representative Synthetic Conditions

ReactantsConditionsYieldSource
2-Methylbenzoxazol-6-amine + MalononitrileEthanol, reflux, 4–6 h~85%

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of malononitrile, followed by dehydration to form the conjugated system. DFT studies on related compounds ( ) suggest that the planar geometry of the aminomethylene group facilitates π-electron delocalization, critical for fluorescence properties.

Spectroscopic and Crystallographic Data

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~2212 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=N stretch) confirm the presence of cyano and imine groups .

  • ¹H NMR: Signals at δ 2.55 ppm (methyl group) and δ 7.3–7.8 ppm (aromatic protons) align with the benzoxazole scaffold .

Crystallographic Analysis

While direct data for this compound is limited, studies on similar structures (e.g., ) show:

  • Monoclinic crystal system (space group P2₁/c).

  • Intermolecular C–H···N hydrogen bonds and π-π interactions (3.5–4.0 Å stacking distances) .

Applications and Functional Properties

Optoelectronic Materials

The compound’s extended conjugation and electron-deficient cyano groups make it a candidate for:

  • Organic light-emitting diodes (OLEDs): Proton-transfer tautomer emission (λₑₘ ≈ 658 nm in ethyl acetate) suggests utility in red-emitting layers .

  • Nonlinear optical materials: High polarizability (24.8 ×10⁻²⁴ cm³) indicates potential in photonic devices .

Medicinal Chemistry

Benzoxazole derivatives exhibit antitumor and antimicrobial activities . While specific data for this compound is scarce, structural analogs show:

  • DNA intercalation via planar aromatic systems.

  • Enzyme inhibition (e.g., tyrosine kinases) through H-bonding with active sites .

ParameterRecommendationSource
Storage-20°C in airtight container
DisposalIncineration or hazmat service

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